ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate is a complex organic compound that features a benzothiazole ring, a triazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and triazole intermediates, followed by their coupling with a pyrimidine derivative. Common reagents used in these reactions include various amines, thiols, and carboxylates under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups onto the rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the development of new drugs.
Medicine
In medicine, this compound could be explored for its therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate include other benzothiazole, triazole, and pyrimidine derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of three different heterocyclic rings
Properties
Molecular Formula |
C18H17N7O2S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H17N7O2S2/c1-3-27-15(26)11-8-19-16(21-13(11)9-28-18-24-20-10-25(18)2)23-17-22-12-6-4-5-7-14(12)29-17/h4-8,10H,3,9H2,1-2H3,(H,19,21,22,23) |
InChI Key |
ZZAZYVDGSHYHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CSC2=NN=CN2C)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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